1-Benzoyl-3-(2,3-difluorophenyl)thiourea

Antimicrobial SAR Benzoylthiourea Fluorine substitution effect

1-Benzoyl-3-(2,3-difluorophenyl)thiourea (CAS 887267-30-3) is a synthetic fluorinated N-benzoylthiourea derivative with the molecular formula C14H10F2N2OS and a molecular weight of 292.31 g/mol, classified under fluorinated amides and thiourea research intermediates. As a member of the N-acylthiourea structural class, it is primarily employed as a ligand for transition-metal coordination chemistry and as a scaffold for antimicrobial structure-activity relationship (SAR) exploration.

Molecular Formula C14H10F2N2OS
Molecular Weight 292.31 g/mol
CAS No. 887267-30-3
Cat. No. B1361770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-3-(2,3-difluorophenyl)thiourea
CAS887267-30-3
Molecular FormulaC14H10F2N2OS
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)F)F
InChIInChI=1S/C14H10F2N2OS/c15-10-7-4-8-11(12(10)16)17-14(20)18-13(19)9-5-2-1-3-6-9/h1-8H,(H2,17,18,19,20)
InChIKeyFANZMKGTEDGNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-3-(2,3-difluorophenyl)thiourea (CAS 887267-30-3): Baseline Procurement Profile for a Fluorinated N-Benzoylthiourea Research Intermediate


1-Benzoyl-3-(2,3-difluorophenyl)thiourea (CAS 887267-30-3) is a synthetic fluorinated N-benzoylthiourea derivative with the molecular formula C14H10F2N2OS and a molecular weight of 292.31 g/mol, classified under fluorinated amides and thiourea research intermediates . As a member of the N-acylthiourea structural class, it is primarily employed as a ligand for transition-metal coordination chemistry and as a scaffold for antimicrobial structure-activity relationship (SAR) exploration . The compound features a benzoyl (C=O) group and a 2,3-difluorophenyl substituent flanking a central thiocarbonyl (C=S) moiety; this unique ortho/meta fluorine substitution pattern differentiates it from its regioisomeric analogs (e.g., 2,4-, 2,5-, 2,6- or 3,4-difluorophenyl isomers) and is expected to confer distinct electronic and steric properties relevant to both metal chelation and biological target engagement . The substance is commercially available as a research-grade intermediate from multiple suppliers, with typical purities of 95% (AKSci) or 97% (Fluorochem, MolCore), and carries standard hazard warnings for laboratory handling .

Why 1-Benzoyl-3-(2,3-difluorophenyl)thiourea Cannot Be Arbitrarily Substituted by Other In-Class N-Benzoylthioureas


The N-benzoylthiourea scaffold supports a wide range of biological and coordination-chemistry applications, but its performance is notoriously sensitive to the specific fluorine substitution pattern. Systematic antimicrobial evaluation of a 20-compound library of isomeric fluorobenzoyl/fluorophenyl thioureas by Saeed et al. (2009) demonstrated pronounced regioisomer-dependent variation in both antibacterial and antifungal activity, with no single isomer emerging as universally optimal across all microbial strains . In coordination chemistry, the denticity, chelate ring size, and metal-complex geometry of N-acylthiourea ligands are directly modulated by the steric and electronic profile of the aryl substituents; Pisiewicz et al. (2010) explicitly showed that the 2,6-difluorobenzoyl thiourea ligand adopts a κ2(S,O) bidentate mode that yields stable cationic Pd(II), Pt(II), and Ru(II) complexes, whereas other substitution patterns that alter the ligand's conformational preferences would be expected to produce different coordination behavior and complex stability . Consequently, generic interchange between 2,3-, 2,4-, 2,5-, or 2,6-difluorophenyl isomers within a procurement workflow will introduce uncontrolled variability into SAR studies, catalytic screening, or metal-extraction protocols, undermining reproducibility and data integrity.

Quantitative Evidence Guide: What the Data Show for 1-Benzoyl-3-(2,3-difluorophenyl)thiourea Relative to Closest Analogs


Regioisomer-Specific Antimicrobial Potency: Differentiation Across Fluorophenyl Substitution Patterns

In a head-to-head antimicrobial screening of 20 isomeric 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas, Saeed et al. (2009) observed strain-dependent selectivity that varied significantly with fluorine position, wherein specific regioisomers exhibited superior activity against Gram-positive versus Gram-negative bacteria and fungi; the minimum inhibitory concentration (MIC) values were determined for the most active compounds, confirming that generic substitution of one regioisomer for another would lead to unpredictable loss or gain of potency depending on the microbial target . While the literature does not yet report a dedicated SAR table that directly benchmarks 2,3-difluorophenyl against its 2,4-, 2,5-, and 2,6-isomers under identical conditions, the class-level data demonstrate that the antimicrobial profile is fundamentally regioisomer-dependent, making the 2,3-difluorophenyl analog a non-interchangeable entity within this chemotype.

Antimicrobial SAR Benzoylthiourea Fluorine substitution effect

Coordination Chemistry Ligand Performance: κ2(S,O) Chelation Is Established for the 2,6-Difluoro Isomer and Is Sensitive to Fluorine Substitution Pattern

Pisiewicz et al. (2010) demonstrated that the 2,6-difluorobenzoyl thiourea ligand quantitatively yields heteroleptic monocationic Pd(II), Pt(II), and Ru(II) complexes of the type cis-[M{κ2S,O-2,6-F₂C₆H₃C(O)NC(S)NEt₂}(L)]PF₆ in high yields (>80% by synthetic report) and defined the bidentate S,O-chelation mode unambiguously through single-crystal X-ray diffraction . The 2,3-difluorophenyl substitution pattern introduces a different steric and electronic environment around the thiocarbonyl and carbonyl donor atoms; the absence of fluorine at the 6-position (ortho to the thiourea linkage) alters the torsional freedom of the N-aryl bond and is predicted to modulate the bite angle and chelate-ring stability, making direct extrapolation of the 2,6-isomer's coordination behavior unreliable.

Coordination chemistry N-acylthiourea ligands Metal complexation

Computed Physicochemical Profile: Hydrogen-Bond Donor Count, Lipophilicity, and Topological Polar Surface Area Differentiate the Compound from Non-Fluorinated and Mono-Fluorinated Congeners

PubChem computed descriptors for 1-benzoyl-3-(2,3-difluorophenyl)thiourea report a hydrogen bond donor count of 2, an XLogP3-AA lipophilicity of 3.7, and a topological polar surface area of 73.2 Ų . Compared with the non-fluorinated parent compound 1-benzoyl-3-phenylthiourea (C14H12N2OS, no fluorine substitution), the addition of two fluorine atoms increases lipophilicity by approximately 0.5–0.8 log units while maintaining the same HBD count—a profile that enhances membrane permeability without compromising hydrogen-bonding capacity, which is a favorable attribute for both biological screening and metal-chelation in non-aqueous environments.

Physicochemical properties Drug-likeness Computational ADME

Commercial Availability and Purity Benchmarking: Multi-Supplier Grade Options with Documented Purity Ranges

1-Benzoyl-3-(2,3-difluorophenyl)thiourea is stocked by international chemical suppliers with verified purity specifications: Fluorochem lists a 97% purity grade (Product Code F726119) with accompanying SDS and certificates of analysis , AKSci offers a 95% minimum purity specification (Catalog 7926DC) , and Sigma-Aldrich provides an additional sourcing option under the IUPAC name N-benzoyl-N'-(2,3-difluorophenyl)thiourea . This multi-supplier availability at defined purity tiers enables procurement flexibility: the 97% grade is suitable for metal-complexation studies where ligand purity directly affects complex stoichiometry, while the 95% grade may suffice for preliminary biological screening.

Procurement Purity specification Research-grade intermediate

Critical Transparency Note: Limited Direct Quantitative Comparative Data for This Specific Regioisomer

An exhaustive search of the primary literature, patent databases, and authoritative chemical repositories through April 2026 did not yield any publication that reports a dedicated head-to-head biological or chemical performance comparison between 1-benzoyl-3-(2,3-difluorophenyl)thiourea and a named comparator under identical experimental conditions. The preponderance of available evidence is class-level inference drawn from regioisomeric fluorophenyl thiourea libraries where the 2,3-isomer is structurally encompassed but not individually profiled. Consequently, any differentiation claims for this specific compound must be understood as being supported by class-level SAR trends, physicochemical modeling, and commercial availability data rather than by isolated quantitative benchmarking against a single comparator.

Data completeness Evidence gap Procurement caveat

Application Scenarios Where 1-Benzoyl-3-(2,3-difluorophenyl)thiourea Offers a Defensible Procurement Rationale


Regioisomer-Specific Antimicrobial SAR Exploration Against Gram-Positive and Fungal Pathogens

Reproducible antimicrobial SAR studies require consistent use of the exact regioisomer under investigation; the Saeed et al. (2009) library data demonstrate that fluorine position on the phenyl ring significantly modulates antibacterial and antifungal activity, and substitution of the 2,3-difluorophenyl isomer with a 2,5- or 2,6-analog will likely alter the observed MIC profile against S. aureus and Aspergillus spp., invalidating comparative conclusions .

Ligand Screening for Transition-Metal Complexes with Tunable κ2(S,O) Chelation Geometry

The 2,3-difluorophenyl substitution pattern is predicted to influence the bite angle and conformational flexibility of the N-acylthiourea chelate; procurement of this isomer is essential for coordination chemistry studies that systematically vary the fluorine substitution pattern to optimize metal extraction efficiency or catalytic activity, as the crystallographically characterized 2,6-difluoro analog (Pisiewicz et al., 2010) establishes that even small positional changes in fluorine substitution can alter the complex's structural and electronic properties .

ADMET-Optimized Lead Derivatization in Fluorinated Drug Discovery Programs

The computed XLogP3-AA of 3.7, combined with a hydrogen bond donor count of 2 and a topological polar surface area of 73.2 Ų, places this compound within a favorable oral bioavailability parameter space (TPSA < 140 Ų, XLogP < 5) ; procurement of the 2,3-difluoro analog enables exploration of fluorophenyl thiourea derivatives with enhanced membrane permeability relative to non-fluorinated analogues, while the specific ortho/meta fluorine pattern may confer a distinct metabolic stability profile compared to para-substituted isomers.

Multi-Supplier Sourcing for Academic or Industrial Research Programs Requiring Batch-to-Batch Traceability

With verified purity grades of 95%–97% available from Fluorochem, AKSci, and Sigma-Aldrich, procurement teams can establish dual-sourcing arrangements for this compound, mitigating supply-chain disruption risks while maintaining sufficient purity for ligand synthesis, biological screening, or analytical method development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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